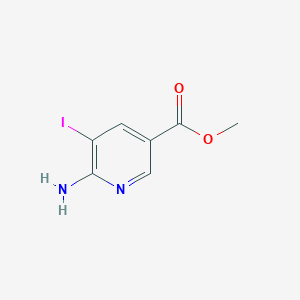

Methyl 6-amino-5-iodonicotinate

説明

Significance of Halogenated Nicotinate (B505614) Scaffolds in Advanced Chemical Synthesis and Pharmaceutical Discovery

The introduction of halogen atoms, such as iodine, onto the nicotinate framework dramatically enhances its utility as a synthetic intermediate. nih.gov Halogenated nicotinates are versatile precursors for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. guidechem.com These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures from simpler building blocks. The carbon-iodine bond, in particular, is highly reactive, facilitating the introduction of diverse substituents at a specific position on the pyridine (B92270) ring. guidechem.com This capability is invaluable in pharmaceutical discovery, where the systematic modification of a lead compound is often necessary to optimize its potency, selectivity, and pharmacokinetic profile. nih.govguidechem.com

Historical Context of Aminonicotinates in Heterocyclic Chemistry Research

Aminonicotinates have long been a subject of interest in heterocyclic chemistry. georganics.sk The amino group, being a strong electron-donating group, significantly influences the reactivity of the pyridine ring. Historically, research has focused on the synthesis of various aminonicotinate derivatives and their subsequent transformations. These compounds have served as key intermediates in the synthesis of a wide range of fused heterocyclic systems and other substituted pyridines. georganics.skresearchgate.net The development of methods for the selective functionalization of aminonicotinates has been a continuous area of investigation, contributing to the broader toolkit of synthetic organic chemists.

Rationale for Focused Academic Inquiry into Methyl 6-amino-5-iodonicotinate

This compound (1) has emerged as a compound of significant academic interest due to the unique combination of functional groups present on its pyridine core. The presence of an amino group, a methyl ester, and an iodine atom on adjacent positions creates a highly functionalized and versatile scaffold. The rationale for a focused inquiry into this specific molecule stems from its potential as a powerful building block in the synthesis of novel and complex heterocyclic compounds. The interplay between the electron-donating amino group and the electron-withdrawing methyl ester, along with the reactive iodo substituent, offers a rich platform for exploring a variety of chemical transformations and for the construction of molecules with potential applications in medicinal chemistry and materials science.

特性

IUPAC Name |

methyl 6-amino-5-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSCVGMGFVSANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571849 | |

| Record name | Methyl 6-amino-5-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211308-80-4 | |

| Record name | Methyl 6-amino-5-iodo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211308-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-amino-5-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-amino-5-iodopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 6 Amino 5 Iodonicotinate and Analogues

Regioselective Iodination Strategies in Nicotinic Acid Derivatives

The introduction of an iodine atom at a specific position on the pyridine (B92270) ring is a critical step in the synthesis of the target compound. The inherent electronic properties of the pyridine nucleus, however, present a unique set of challenges and opportunities for regioselective halogenation.

Electrophilic Aromatic Substitution Mechanisms in Pyridine Systems

The pyridine ring, an analogue of benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, is generally less reactive towards electrophilic aromatic substitution. quimicaorganica.orgyoutube.com The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring system. youtube.comyoutube.com This deactivation necessitates harsher reaction conditions compared to those required for benzene. quora.com

The substitution pattern is also dictated by the nitrogen atom. Electrophilic attack at the 3- and 5-positions (meta-positions) is generally favored over the 2-, 4-, and 6-positions (ortho- and para-positions). quimicaorganica.org This preference can be explained by examining the stability of the cationic reaction intermediates, often referred to as sigma complexes or arenium ions. When the electrophile attacks the 3-position, the positive charge is delocalized over three carbon atoms. In contrast, attack at the 2- or 4-position results in a resonance structure where the electron-deficient nitrogen atom bears a positive charge, which is a highly unstable arrangement. youtube.com

In the case of substituted pyridines, such as nicotinic acid derivatives, the existing substituents play a crucial role in directing the incoming electrophile. The 6-amino group in the precursor to Methyl 6-amino-5-iodonicotinate is a powerful activating group that directs electrophiles to the ortho and para positions. The position targeted for iodination, position 5, is ortho to this activating amino group, which facilitates the desired regioselectivity.

Optimization of Iodination Reagents and Reaction Parameters for Position-5 Selectivity

Achieving high regioselectivity for the iodination at the 5-position of a 6-aminonicotinate system requires careful selection of the iodinating agent and reaction conditions. A variety of reagents and methods can be employed for the direct C-H iodination of electron-rich aromatic and heteroaromatic compounds.

Radical-based C-H iodination protocols have been developed that show promise for the regioselective iodination of pyridines, leading to substitution at the C3 and C5 positions. rsc.orgscispace.com These methods often utilize radical initiators and an iodine source. For substrates with strong electron-donating groups, such as the amino group at the 6-position, electrophilic iodination is a more common and often more selective approach.

Common electrophilic iodinating agents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The reactivity of these reagents can be modulated by the addition of an acid or a silver salt. For instance, the combination of an iodine source with an oxidizing agent can generate a more potent electrophilic iodine species in situ. The choice of solvent can also influence the outcome of the reaction, with polar solvents often facilitating the formation of the charged intermediates involved in electrophilic substitution.

To enhance selectivity for the 5-position, the powerful directing effect of the 6-amino group is paramount. The reaction conditions are typically optimized to favor electrophilic attack at the most electron-rich position, which is the carbon ortho to the amino group. This often involves conducting the reaction at moderate temperatures to prevent side reactions or loss of selectivity.

Esterification and Amidation Routes for this compound Formation

The formation of the methyl ester is a key transformation in the synthesis of the title compound. While the molecule already contains an amino group, understanding amidation techniques is relevant for the synthesis of analogues.

Fischer Esterification Variants and Efficiency Enhancements

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. wikipedia.org The reaction involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

A common procedure for the synthesis of methyl 6-aminonicotinate involves the refluxing of 6-aminonicotinic acid in methanol (B129727) with aqueous hydrogen chloride. georganics.sk

| Parameter | Condition | Purpose |

| Reactants | 6-aminonicotinic acid, Methanol | Carboxylic acid and alcohol for ester formation. |

| Catalyst | Hydrogen Chloride (HCl) | Acid catalyst to protonate the carbonyl group. |

| Solvent | Methanol | Serves as both a reactant and the solvent. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

The Fischer esterification is an equilibrium process. organic-chemistry.org To drive the reaction towards the formation of the ester, several strategies can be employed. One common approach is to use a large excess of the alcohol, which is often also used as the solvent. wikipedia.orgorganic-chemistry.org Another effective method is the removal of water as it is formed, which shifts the equilibrium to the product side according to Le Chatelier's principle. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. wikipedia.org

Alternative Esterification and Amidation Techniques for Functional Group Compatibility

While Fischer esterification is robust, its strongly acidic conditions can be incompatible with sensitive functional groups. In such cases, alternative methods are employed. One such method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. mdpi.com This is typically achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to neutralize the HCl generated during the reaction. mdpi.com

Another approach is the use of coupling agents to facilitate the direct formation of the ester from the carboxylic acid and alcohol under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used in the Steglich esterification, which is particularly useful for sensitive substrates. organic-chemistry.org

The synthesis of "active esters" is another strategy to facilitate the formation of ester or amide bonds. mdpi.com For instance, N-hydroxysuccinimidyl (NHS) or pentafluorophenyl (PFP) esters can be prepared from the carboxylic acid. mdpi.com These active esters are highly reactive towards nucleophiles like alcohols and amines, allowing the esterification or amidation to proceed under mild, often neutral, conditions. This two-step approach is advantageous when dealing with complex molecules where functional group compatibility is a major concern.

Enzymatic methods for the synthesis of nicotinic acid and its derivatives are also gaining traction as a green and highly selective alternative to traditional chemical methods. nih.gov Biocatalysts like nitrilases and amidases can operate under mild conditions with high conversion rates. nih.gov

Multi-Step Synthetic Sequences from Precursors of the Nicotinate (B505614) Core

The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors of the nicotinic acid core. The strategic order of iodination, amination, and esterification is crucial for a successful synthesis.

A plausible synthetic route could commence with 6-aminonicotinic acid. The first step would be the regioselective iodination at the 5-position, directed by the activating amino group at the 6-position. This would yield 6-amino-5-iodonicotinic acid. The subsequent step would be the esterification of the carboxylic acid group to form the final product, this compound. This can be achieved using the Fischer esterification conditions previously described.

Alternatively, the synthesis could start from a different precursor. For example, a synthetic pathway could begin with the nitration of a suitable nicotinic acid derivative. A known process for producing methyl-6-methylnicotinate involves the nitration of 5-ethyl-2-methyl pyridine followed by oxidation and esterification. environmentclearance.nic.in A similar strategy could be adapted, where a nitrated nicotinate ester is synthesized first. The nitro group can then be reduced to an amino group. For instance, the synthesis of methyl 5,6-diaminonicotinate is achieved through the hydrogenation of methyl 6-amino-5-nitronicotinate. prepchem.com Following the introduction of the amino group, the final step would be the iodination at the 5-position.

The choice of the synthetic route depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the need to avoid protecting groups or other complex manipulations. Each step must be carefully optimized to ensure high yields and purity of the intermediate and final products. The purification of nicotinic acid derivatives can sometimes be challenging and may require techniques such as extraction with a suitable solvent like dichloromethane, followed by washing with a basic solution to remove any unreacted acid, or recrystallization. google.comresearchgate.net

Integration of Cross-Coupling Reactions in Targeted Synthesis

The presence of an iodine atom at the C5 position of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making iodine a superior leaving group compared to lighter halogens like bromine or chlorine. This enhanced reactivity allows for milder reaction conditions and broader substrate scope in forming new carbon-carbon and carbon-heteroatom bonds.

The primary utility of the iodo-substituent is in reactions such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl iodide (this compound) with an organoboron reagent. It is a powerful method for forming biaryl linkages, which are common motifs in biologically active compounds.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a highly reliable method for synthesizing aryl alkynes, which can serve as intermediates for further transformations. researchgate.netchemrxiv.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl iodide, catalyzed by a palladium or nickel complex. nih.gov Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov

The steric hindrance imposed by the bulky iodine atom at the C5 position can influence the reactivity and regioselectivity of these cross-coupling reactions. The strategic integration of these reactions allows for the targeted diversification of the nicotinate core, enabling the synthesis of a wide array of analogues with potentially novel properties.

Below is a table summarizing the application of key cross-coupling reactions in the context of synthesizing analogues from this compound.

| Reaction Name | Catalyst/Reagents | Bond Formed | Potential Application for Nicotinate Analogues |

| Suzuki-Miyaura | Pd catalyst, Base, Organoboron reagent | C-C (Aryl-Aryl) | Synthesis of 5-aryl-6-aminonicotinates |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | C-C (Aryl-Alkynyl) | Synthesis of 5-alkynyl-6-aminonicotinates |

| Negishi | Pd or Ni catalyst, Organozinc reagent | C-C (Aryl-Alkyl/Aryl) | Synthesis of 5-alkyl or 5-aryl-6-aminonicotinates |

| Heck | Pd catalyst, Base, Alkene | C-C (Aryl-Vinyl) | Synthesis of 5-vinyl-6-aminonicotinates |

| Buchwald-Hartwig | Pd catalyst, Base, Amine/Alcohol | C-N / C-O | Synthesis of 5-(amino/alkoxy)-6-aminonicotinates |

Stereochemical Considerations and Control in Complex Nicotinate Synthesis

While this compound itself is an achiral molecule, its derivatives and more complex analogues can possess stereocenters. The control of stereochemistry is a critical aspect of synthesizing biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological effects.

In the context of complex nicotinate synthesis, stereochemical control often becomes relevant when the nicotinate core is appended with chiral side chains or when it is incorporated into a larger, stereochemically rich structure, such as a nucleoside.

A relevant example is the stereoselective synthesis of nicotinamide (B372718) riboside analogues. In such syntheses, a key step is the glycosylation of the pyridine nitrogen. The Vorbrüggen glycosylation protocol is often employed to control the stereochemistry at the anomeric carbon of the ribose sugar, leading predominantly to the formation of the desired β-anomer. nih.gov This method involves the reaction of a silylated nicotinamide base with a protected ribose derivative activated with a Lewis acid. nih.gov

The principles of stereochemical control that are applied in these complex syntheses include:

Substrate Control: Utilizing a chiral substrate to direct the stereochemical outcome of a reaction.

Reagent Control: Employing a chiral reagent or catalyst to induce stereoselectivity.

Auxiliary Control: Attaching a chiral auxiliary to the substrate, which directs the stereochemistry of a reaction and is later removed.

These strategies are fundamental in ensuring that the final complex nicotinate derivative is obtained as a single, desired stereoisomer, which is often a requirement for therapeutic applications.

Scale-Up and Process Chemistry Challenges in this compound Production

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For a molecule like this compound, these challenges can range from handling potentially hazardous reagents to ensuring consistent product quality on a large scale.

Key challenges in the scale-up of heterocyclic compound synthesis include:

Reaction Kinetics and Thermodynamics: Reactions that are manageable on a small scale can become difficult to control in large reactors due to changes in heat and mass transfer. Exothermic reactions, in particular, require careful thermal management to prevent runaways.

Reagent Handling and Stoichiometry: The handling of large quantities of reagents, some of which may be toxic or corrosive, requires specialized equipment and safety protocols. Maintaining precise stoichiometry in large batches is also critical for maximizing yield and minimizing byproducts.

Work-up and Purification: Isolation and purification of the final product can be a significant bottleneck in large-scale production. Methods that are convenient in the lab, such as column chromatography, are often not economically viable on an industrial scale. Alternative methods like crystallization, distillation, and extraction must be developed and optimized.

Waste Management: Industrial-scale synthesis can generate large volumes of waste. Developing processes that minimize waste or allow for the recycling of solvents and catalysts is crucial for both environmental and economic reasons. researchgate.net

The use of nanomaterials as catalysts has been explored to improve reaction yields and reduce reaction times in the bulk synthesis of heterocyclic compounds like quinolines, which could be a potential avenue for optimizing the production of nicotinate derivatives. nih.gov

Industrial Synthesis Optimization and Economic Feasibility Studies

The industrial production of nicotinic acid and its derivatives is a well-established process, but there is a continuous drive to optimize these methods for better economic feasibility and a reduced environmental footprint. nih.gov Historically, the synthesis of nicotinic acid involved the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine (B142974) using strong oxidants like nitric acid. researchgate.netnih.gov While effective, these processes often operate under harsh conditions and can produce significant waste streams, including greenhouse gases like nitrous oxide. nih.gov

For a specialized derivative like this compound, economic feasibility would depend on the cost of starting materials, the efficiency of the synthetic route, and the market value of the final product. Optimization studies would focus on several key areas:

| Optimization Factor | Description | Economic Impact |

| Starting Material Cost | Sourcing low-cost and readily available precursors. The synthesis often starts from 6-aminonicotinic acid. georganics.sk | Directly impacts the final cost of the product. |

| Process Intensification | Utilizing technologies like continuous flow reactors to improve efficiency, safety, and consistency. nih.gov | Can lead to higher throughput, reduced reactor size, and lower capital costs. |

| Catalyst Efficiency | Developing highly active and recyclable catalysts for key steps like amination, iodination, and esterification. | Reduces catalyst cost and waste disposal expenses. |

| Yield Maximization | Fine-tuning reaction parameters (temperature, pressure, concentration) to achieve the highest possible yield. | Increases the amount of product obtained from a given amount of starting material. |

| Purification Strategy | Developing robust and scalable purification methods, such as selective crystallization, to avoid costly chromatography. google.com | Reduces processing time, solvent usage, and labor costs. |

| Energy Consumption | Designing processes that operate at lower temperatures and pressures to reduce energy usage. | Lowers operational costs. |

Ultimately, a thorough techno-economic analysis is required to assess the commercial viability of a given synthetic route and to identify the key cost drivers that need to be addressed through process optimization.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is becoming increasingly important in the chemical industry to develop more sustainable and environmentally friendly manufacturing processes. biosynce.com The synthesis of pyridine derivatives is an area where green chemistry can have a significant impact. rsc.orgnih.gov

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, or ionic liquids. biosynce.com Some pyridine derivatives can even act as solvents themselves, potentially simplifying reaction work-ups. biosynce.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. This includes the use of metal catalysts for cross-coupling reactions and biocatalysts like enzymes. nih.govbiosynce.com For instance, zeolites have been used as catalysts for the green synthesis of niacin. oaepublish.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are an excellent example of this principle. nih.govacs.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. acs.org Reactions conducted at ambient temperature and pressure are also preferred.

Renewable Feedstocks: While not always feasible for complex heterocycles, exploring the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

The development of a green synthetic route for this compound would likely involve a combination of these approaches, aiming for a process that is not only efficient and economical but also safe and sustainable.

| Green Chemistry Approach | Description | Application in Nicotinate Synthesis |

| Biocatalysis | Using enzymes (e.g., lipases, esterases) to catalyze reactions with high selectivity under mild conditions. nih.gov | Enzymatic esterification of 6-amino-5-iodonicotinic acid or amidation reactions. |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat reactions, often leading to shorter reaction times and higher yields. acs.org | Can be applied to various steps in the synthesis, such as the formation of the pyridine ring or subsequent functionalization. |

| Continuous Flow Chemistry | Performing reactions in a continuous stream rather than in a batch reactor, allowing for better control and safety. nih.gov | Could be used for hazardous steps or for improving the consistency of the final product. |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | A potential strategy to synthesize the substituted pyridine core in a more efficient manner. |

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Mechanistic Investigations of Chemical Reactivity of Methyl 6 Amino 5 Iodonicotinate

Nucleophilic Substitution Reactions at the Iodinated Position

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In Methyl 6-amino-5-iodonicotinate, the iodine atom at the C5 position is activated towards displacement by nucleophiles due to the electronic effects of the adjacent ester and the ring nitrogen.

Scope and Limitations of Halogen Displacement by Various Nucleophiles

The displacement of the iodide in this compound and related 5-iodonicotinates can be achieved with a variety of nucleophiles. The success of these reactions is often dependent on the nucleophilicity of the attacking species and the reaction conditions employed.

Commonly used nucleophiles include:

Oxygen Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides can displace the iodide to form the corresponding ethers. These reactions typically require a strong base to generate the nucleophile in situ and may need elevated temperatures to proceed at a reasonable rate.

Nitrogen Nucleophiles: Amines, both primary and secondary, can be effective nucleophiles for the synthesis of 5-aminonicotinates. These reactions are crucial for building more complex heterocyclic structures.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and readily displace the iodide to form thioethers, often under milder conditions than their oxygen counterparts.

Limitations: The scope of the reaction can be limited by a few factors. Sterically hindered nucleophiles may react sluggishly or not at all due to the steric hindrance around the C5 position. Furthermore, very weak nucleophiles may not be reactive enough to displace the iodide, even under harsh conditions. In some cases, side reactions, such as reaction at the ester group or with the amino group, can occur, leading to a mixture of products and lower yields of the desired substituted product.

Kinetic and Thermodynamic Aspects of Substitution Pathways

Nucleophilic aromatic substitution on electron-deficient rings like pyridine generally proceeds through a two-step addition-elimination mechanism.

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. byjus.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing ester group and the ring nitrogen help to delocalize the negative charge, thus stabilizing the Meisenheimer complex.

Leaving Group Departure: The iodide ion is subsequently eliminated from the intermediate, restoring the aromaticity of the pyridine ring and forming the final substitution product. byjus.com

Thermodynamically, the reaction is generally favorable if the newly formed bond is stronger than the C-I bond being broken and if the leaving group is a stable species.

Advanced Cross-Coupling Reactions for Derivatization

The iodo-substituent on this compound serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, and the iodinated pyridine core of the title compound is an excellent substrate for these transformations. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgmasterorganicchemistry.com It is a highly versatile method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. libretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov

Stille Coupling: The Stille reaction couples the iodo-pyridine with an organotin reagent (stannane). youtube.com A key advantage of the Stille coupling is that the organostannanes are often stable and can be prepared with a wide variety of R groups. However, a significant drawback is the toxicity of the tin byproducts. youtube.com

Heck Coupling: In the Heck reaction, the iodo-pyridine is coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is a powerful tool for the vinylation of aryl halides.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the iodo-pyridine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov The Sonogashira coupling is the most reliable and widely used method for the synthesis of arylalkynes. wikipedia.orgresearchgate.netnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | C-C |

| Stille | Organotin (e.g., R-SnBu₃) | Pd catalyst | C-C |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | C-C (vinyl) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

Copper-Mediated Coupling Processes and Trifluoromethylation Strategies

Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-based methods for certain transformations.

Ullmann Condensation: This classical copper-mediated reaction can be used to form C-O, C-N, and C-S bonds by coupling the iodo-pyridine with alcohols, amines, or thiols, respectively. Modern variations often use ligands to facilitate the reaction at lower temperatures.

Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group can significantly alter the biological and physical properties of a molecule. nih.govbeilstein-journals.org Copper-mediated or -catalyzed trifluoromethylation reactions have become a powerful tool for this purpose. nih.govbeilstein-journals.org Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) can be used in the presence of a copper catalyst to install a CF₃ group at the iodinated position. nih.gov These reactions often proceed through a radical mechanism or involve a Cu-CF₃ intermediate. nih.gov

Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity

The success of transition metal-catalyzed cross-coupling reactions is highly dependent on the catalyst system, which includes the metal center and its associated ligands. acs.org

Ligand Design: The ligands play a crucial role in stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction. youtube.com For palladium-catalyzed reactions with pyridine substrates, electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), are often employed. nih.gov These ligands promote the oxidative addition and reductive elimination steps in the catalytic cycle. youtube.com For specific challenges, such as coupling with sterically hindered substrates or achieving site-selectivity in polyhalogenated pyridines, the rational design of N-heterocyclic carbene (NHC) ligands has also proven effective. nih.gov

Catalyst Optimization: Optimizing the catalyst system involves screening different ligands, metal precursors, bases, and solvents to achieve the highest yield and selectivity for a desired transformation. The choice of ligand can influence the rate of the catalytic cycle and can sometimes be used to favor a desired reaction pathway over potential side reactions. nih.gov For instance, modifying the electronic properties of the ligands by introducing electron-donating or electron-withdrawing groups can fine-tune the reactivity of the metal center. acs.org In some cases, ligand-free systems or heterogeneous catalysts are also developed to simplify product purification and catalyst recycling. nih.gov

Oxidation and Reduction Pathways of the Pyridine Ring and Ester Moiety

The presence of both electron-donating (amino) and electron-withdrawing (iodo, methyl ester) groups on the pyridine ring, along with the reducible ester functionality, allows for a range of oxidation and reduction reactions.

The oxidation of this compound can be directed towards the amino group or the pyridine ring, depending on the choice of oxidizing agent and reaction conditions. The amino group, being a strong activating group, is susceptible to oxidation.

Detailed research into the selective oxidation of aminopyridine derivatives indicates that the amino group can be oxidized to nitroso or nitro functionalities. While specific studies on this compound are not extensively documented, analogous reactions with related aminopyridines suggest that powerful oxidizing agents are required for such transformations. The electron-withdrawing nature of the iodo and methyl ester groups may necessitate harsher conditions compared to unsubstituted aminopyridines.

Table 1: Potential Oxidation Reactions and Reagents

| Functional Group | Product Functional Group | Potential Oxidizing Agent(s) |

| Amino (-NH₂) | Nitroso (-NO) | Peroxy acids (e.g., m-CPBA) |

| Amino (-NH₂) | Nitro (-NO₂) | Stronger oxidizing agents (e.g., trifluoroperacetic acid) |

| Pyridine Ring | Pyridine N-oxide | Peroxy acids (e.g., m-CPBA) |

The formation of pyridine N-oxides is a common reaction for pyridine derivatives. nih.gov This transformation can be achieved using various peroxy acids and could potentially offer a route to further functionalization of the pyridine ring. nih.gov The regioselectivity of such an oxidation on this compound would be influenced by the electronic effects of the existing substituents.

The methyl ester and the pyridine ring of this compound are susceptible to reduction under controlled conditions, leading to the formation of valuable alcohol and amine derivatives.

The reduction of the methyl ester to a primary alcohol, (6-amino-5-iodopyridin-3-yl)methanol, can be accomplished using hydride-reducing agents. A common and effective method for the reduction of aromatic esters is the use of sodium borohydride (B1222165) in methanol (B129727) (NaBH₄-MeOH). scholarsresearchlibrary.com This system is known to reduce esters to their corresponding alcohols in high yields. scholarsresearchlibrary.com The reaction proceeds via the generation of methoxyborohydrides, which are more potent reducing agents than sodium borohydride itself.

For a more comprehensive reduction, including the pyridine ring, stronger reducing agents or catalytic hydrogenation would be necessary. However, achieving selectivity between the ester and the pyridine ring can be challenging.

Table 2: Controlled Reduction Strategies

| Target Functional Group | Product Functional Group | Reducing Agent/System |

| Methyl Ester (-COOCH₃) | Primary Alcohol (-CH₂OH) | Sodium Borohydride/Methanol (NaBH₄/MeOH) |

| Pyridine Ring | Piperidine (B6355638) Ring | Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) |

The reduction of the pyridine ring to a piperidine derivative would significantly alter the electronic and steric properties of the molecule, opening up avenues for the synthesis of saturated heterocyclic scaffolds.

Pyridine Nitrogen Reactivity and Complexation Chemistry

The lone pair of electrons on the pyridine nitrogen atom makes it a site for protonation and coordination to metal centers.

This compound possesses multiple potential coordination sites for transition metals, including the pyridine nitrogen, the amino group nitrogen, and the carbonyl oxygen of the ester group. This allows for a rich coordination chemistry, forming complexes with diverse structures and properties. ekb.egpvpcollegepatoda.org

The molecule can act as a monodentate ligand, coordinating through either the pyridine nitrogen or the amino nitrogen. The preferred coordination site can be influenced by the nature of the metal ion and the steric environment around the donor atoms. elifesciences.org For instance, in reactions with certain iron complexes, aminopyridines have been shown to coordinate through either the amino group nitrogen or the pyridine ring nitrogen. elifesciences.org

Furthermore, this compound has the potential to act as a bidentate ligand, forming a chelate ring with a metal center. wikipedia.org This is commonly observed in transition metal complexes of amino acids, where coordination occurs through both the amino and carboxylate groups to form a stable five-membered ring. wikipedia.org In the case of this compound, chelation could occur via the pyridine nitrogen and the amino nitrogen, though this would result in a less common four-membered ring. A more likely bidentate coordination would involve the amino nitrogen and the carbonyl oxygen of the ester group.

The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The resulting complexes can exhibit various geometries, such as octahedral or square planar, depending on the coordination number and the electronic configuration of the metal ion. researchgate.net

Table 3: Potential Coordination Modes with Transition Metals

| Coordination Mode | Donor Atoms | Potential Metal Ions |

| Monodentate | Pyridine Nitrogen | Fe(II), Cu(II), Ni(II), Co(II) researchgate.netnsf.gov |

| Monodentate | Amino Nitrogen | Fe(II) elifesciences.org |

| Bidentate Chelate | Amino Nitrogen, Carbonyl Oxygen | Cu(II), Ni(II), Zn(II) |

The study of these metal complexes is of interest due to their potential applications in catalysis and materials science. nsf.govmdpi.comvt.edu

This compound contains two basic centers: the amino group and the pyridine nitrogen. The relative basicity of these two sites determines the position of protonation in acidic media. The acid-base properties of a molecule are quantified by its pKa value, which is the pH at which the protonated and deprotonated forms are present in equal concentrations. libretexts.orgyoutube.com

In aminopyridines, the site of protonation is dependent on the position of the amino group. quora.com For 2- and 4-aminopyridines, protonation generally occurs at the ring nitrogen, as the positive charge can be delocalized onto the exocyclic amino group through resonance. In 3-aminopyridines, this resonance stabilization is not possible, and protonation may occur at the amino group. However, the pyridine nitrogen is generally more basic than the amino group.

For this compound (a derivative of 3-aminopyridine), the pyridine nitrogen is expected to be the primary site of protonation. The electronic effects of the substituents will influence the basicity. The electron-donating amino group increases the electron density on the pyridine ring, enhancing its basicity. Conversely, the electron-withdrawing iodo and methyl ester groups decrease the electron density, reducing the basicity of both the pyridine nitrogen and the amino group.

The pKa value of the amino group itself can also be considered, reflecting its acidity upon deprotonation in a strong basic medium. cdnsciencepub.com Studies on the acidity of amino groups in various aminopyridines have shown that the presence of aza groups (nitrogen atoms in the ring) has an acid-strengthening effect. cdnsciencepub.com

Understanding the protonation equilibria is crucial for controlling the reactivity of the molecule, as the charge state will significantly impact its nucleophilicity and its ability to coordinate to metal ions. americanpeptidesociety.org

Computational Chemistry and Molecular Modeling Studies of Methyl 6 Amino 5 Iodonicotinate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, stability, and sites of reactivity, offering a microscopic understanding of its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. researchgate.netnih.gov For a molecule like Methyl 6-amino-5-iodonicotinate, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to find the lowest energy conformation. researchgate.net The process involves iterative calculations to minimize the energy of the molecule by adjusting the positions of its atoms, resulting in a prediction of its three-dimensional structure, including bond lengths and angles.

The bulky iodine atom at the C5 position and the amino group at C6 would create specific steric and electronic effects, influencing the planarity of the pyridine (B92270) ring and the orientation of the methyl ester group. nih.gov A potential energy surface scan could further explore the energy landscape, identifying rotational barriers, for instance, around the C3-C(O) bond of the ester group, to reveal conformational isomers and their relative stabilities. In a study on a similar pyridine derivative, methyl 5-((cinnamoyloxy)methyl)picolinate, DFT was used to compare calculated bond lengths and angles with experimental single-crystal X-ray diffraction data, showing good correlation. nih.gov

Table 1: Predicted Geometrical Parameters for a Nicotinate (B505614) Derivative from DFT Calculations (Note: This is an illustrative table based on typical values for related structures, as specific data for this compound is not available).

| Parameter | Predicted Value (Illustrative) | Basis of Estimation |

|---|---|---|

| C5–I Bond Length | ~2.10 Å | Typical C(sp²)–I bond length |

| C6–NH₂ Bond Length | ~1.36 Å | Typical C(aromatic)–N bond length |

| C3–C(ester) Bond Length | ~1.50 Å | Standard C–C single bond |

| O=C–O Bond Angle | ~124° | Characteristic of ester groups |

| Pyridine Ring Dihedral | Nearly 0° | Aromatic rings are largely planar |

Frontier Molecular Orbital (FMO) Analysis and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.netchemrxiv.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilicity. mdpi.com The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.gov These descriptors, derived from DFT calculations, provide a quantitative measure of different aspects of a molecule's reactivity. researchgate.net For instance, studies on various organic molecules have utilized these descriptors to predict and compare their chemical behavior. acs.orgfigshare.com

Key Global Reactivity Descriptors:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / η

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ)

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors (Note: Values are hypothetical for this compound, based on data for analogous heterocyclic compounds).

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential | I | -EHOMO | 6.5 eV |

| Electron Affinity | A | -ELUMO | 1.8 eV |

| Electronegativity | χ | (I + A) / 2 | 4.15 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.35 eV |

| Chemical Softness | S | 1 / η | 0.43 eV⁻¹ |

| Electrophilicity Index | ω | μ² / (2η) | 3.66 eV |

Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP) Mapping

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. nih.govmdpi.com Organic molecules with significant donor-acceptor character and extended π-conjugation can exhibit large NLO responses. The presence of the electron-donating amino group and the electron-withdrawing ester and iodo groups on the pyridine ring suggests that this compound could possess NLO properties. Computational chemistry can predict NLO behavior by calculating properties like the dipole moment (μ) and the first-order hyperpolarizability (β). ashdin.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. nih.govmdpi.com For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms and positive potential around the amino hydrogens.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the study of conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules.

Conformational Flexibility and Solvent Effects

MD simulations can reveal the conformational landscape of this compound by simulating its motion in a given environment. These simulations track the trajectories of atoms over time, providing insight into the molecule's flexibility, such as the rotation of the ester group or puckering of the ring. nih.gov

The surrounding solvent can significantly influence a molecule's conformation and properties. MD simulations can explicitly model solvent molecules (e.g., water), allowing for the study of solvent effects on the conformational preferences of the solute. The amino group and ester carbonyl oxygen are capable of forming hydrogen bonds with protic solvents, which would be captured in such simulations, stabilizing certain conformations. nih.gov

Binding Site Analysis and Molecular Docking with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov The pyridine scaffold is a common motif in many biologically active compounds.

In a typical molecular docking study, a library of ligands is screened against the binding site of a target protein. The docking algorithm samples a large number of orientations and conformations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.gov For this compound, potential targets could include kinases or other enzymes where pyridine derivatives have shown inhibitory activity. acs.org The results would identify the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the iodine atom) that stabilize the ligand-protein complex. nih.gov

Table 3: Illustrative Molecular Docking Results for a Pyridine Derivative against a Protein Kinase Target (Note: This is a hypothetical table for this compound, based on typical results for similar inhibitors).

| Parameter | Value | Details |

|---|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) | A common target for cancer therapy |

| Binding Energy (kcal/mol) | -8.5 | Indicates strong binding affinity |

| Key Interacting Residues | ||

| Hydrogen Bond | MET 793 | Backbone NH of the residue with the pyridine N |

| Hydrogen Bond | LYS 745 | Side-chain NH₃⁺ with the ester carbonyl O |

| Halogen Bond | LEU 718 | Backbone C=O with the iodine atom |

| Hydrophobic Interaction | LEU 844, VAL 726 | Alkyl side chains with the pyridine ring |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property-based features of a compound with its biological activity or a specific property, respectively. These models are pivotal in medicinal chemistry for optimizing lead compounds and prioritizing synthetic efforts.

While specific QSAR models for this compound are not extensively documented in public literature, the development of such models would follow established principles, drawing from studies on analogous aminopyridine and nicotinic acid derivatives. nih.govnih.govrsc.org The process involves curating a dataset of structurally related compounds with measured biological activities against a specific target. For these compounds, a wide array of molecular descriptors would be calculated, encompassing constitutional, topological, geometric, and electronic properties.

Subsequent statistical analysis, often employing techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) and random forests (RF), is used to build a predictive model. tandfonline.com For instance, a hypothetical QSAR study on a series of 6-aminonicotinate derivatives could yield a model that highlights the importance of specific steric and electronic features for a particular biological activity, such as enzyme inhibition. rsc.orgtandfonline.com

A key aspect of developing robust QSAR models is rigorous validation, which typically includes internal validation (e.g., leave-one-out cross-validation) and external validation using a dedicated test set of compounds not used in model training. nih.gov The predictive power of the model is assessed using statistical metrics like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² for the external test set. nih.gov

Table 1: Hypothetical Descriptors and Their Potential Impact on the Biological Activity of this compound Derivatives

| Descriptor | Descriptor Type | Potential Impact on Activity | Rationale |

| LogP | Lipophilicity | Positive or Negative | Dependent on the target protein's binding pocket polarity. |

| Molecular Weight | Constitutional | Generally Negative | Larger molecules may have reduced permeability and binding affinity. |

| Dipole Moment | Electronic | Positive | Can enhance interactions within a polar binding site. |

| HOMO/LUMO Energy | Quantum Chemical | Variable | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric Hindrance (e.g., Verloop Sterimol parameters) | Steric | Negative | Bulky substituents may clash with the binding site, reducing affinity. |

Computational chemistry provides powerful tools to predict the outcomes and selectivity of chemical reactions, which is particularly valuable for complex heterocyclic systems like substituted pyridines. researchgate.net For this compound, computational models can be employed to predict the regioselectivity of further functionalization reactions.

For instance, electrophilic aromatic substitution is a common reaction for pyridine derivatives. Computational methods, such as those based on density functional theory (DFT), can calculate the electron density at various positions on the pyridine ring. numberanalytics.com The position with the highest electron density is generally the most susceptible to electrophilic attack. In the case of this compound, the activating effect of the amino group and the deactivating effect of the ester and iodo substituents would create a complex regiochemical landscape. Computational models can help predict the most likely site of substitution. amazonaws.comnih.gov

Furthermore, modern approaches utilize machine learning algorithms trained on large datasets of chemical reactions to predict outcomes with high accuracy. rsc.org These models can learn the subtle electronic and steric effects that govern reaction selectivity. For this compound, such a model could predict the most likely product when subjected to various reaction conditions, aiding in the design of efficient synthetic routes to novel derivatives. rsc.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position on Pyridine Ring | Relative Predicted Reactivity (Hypothetical) | Influencing Factors |

| C2 | Moderate | Activated by the amino group, but sterically hindered by the adjacent ester group. |

| C4 | High | Strongly activated by the para-amino group. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Toxicity Profiling

In silico ADME/Tox profiling is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic properties or toxicity issues. nih.gov

A variety of computational tools are available to predict the ADME properties of a molecule based on its structure. cmjpublishers.com For this compound, these tools can provide valuable insights into its potential as a drug candidate.

Absorption: Parameters such as lipophilicity (LogP), aqueous solubility, and permeability through biological membranes (e.g., Caco-2 permeability) can be predicted. auctoresonline.org The presence of both polar (amino, ester) and nonpolar (iodine) groups in this compound suggests a moderate lipophilicity, which is often favorable for oral absorption.

Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration are crucial. The physicochemical properties of this compound would be used to estimate these parameters.

Metabolism: Computational models can predict the likely sites of metabolism by cytochrome P450 (CYP) enzymes. nih.govacs.org The amino group and the methyl ester are potential sites for phase I metabolism.

Excretion: While direct prediction of excretion pathways is challenging, understanding the metabolic fate of the compound can provide clues about its likely route of elimination.

Table 3: Predicted ADME Properties of this compound (Hypothetical)

| ADME Property | Predicted Value (Hypothetical) | Interpretation |

| LogP | 2.1 | Moderate lipophilicity, favorable for absorption. |

| Aqueous Solubility | Moderate | The polar groups enhance solubility. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for intestinal absorption. |

| Plasma Protein Binding | Moderate | A balance between being available for therapeutic action and having a reasonable duration of action. |

| CYP2D6 Inhibition | Low Probability | Reduced risk of drug-drug interactions involving this major metabolic enzyme. |

| hERG Inhibition | Low Probability | Lower risk of cardiotoxicity. nih.govsrce.hr |

Computational toxicology employs a range of methods to predict the potential toxicity of chemicals, thereby reducing the need for extensive animal testing. yale.edu For this compound, several toxicological endpoints can be assessed using in silico models.

Mutagenicity: Models based on structural alerts (e.g., identifying potentially reactive functional groups) and statistical QSAR models can predict the likelihood of a compound being mutagenic (e.g., in an Ames test).

Carcinogenicity: While challenging to predict accurately, QSAR models trained on large datasets of known carcinogens can provide an indication of carcinogenic potential. nih.govresearchgate.netnih.gov The presence of an aromatic amine and a halogen substituent are features that would be carefully evaluated by such models. polimi.it

Organ-Specific Toxicity: Some computational models can predict the potential for toxicity to specific organs, such as the liver (hepatotoxicity) or kidneys (nephrotoxicity).

Cardiotoxicity: A key concern in drug development is the potential for a compound to block the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias. nih.govsrce.hr In silico models can predict the hERG inhibition potential of a compound based on its structural features.

The presence of the iodo-substituent is a point of interest for toxicological assessment. While iodine is an essential element, certain iodinated organic compounds can exhibit toxicity. nih.gov Computational models can help to understand the potential for deiodination and the subsequent reactivity of the molecule.

Table 4: Predicted Toxicological Profile of this compound (Hypothetical)

| Toxicological Endpoint | Predicted Risk (Hypothetical) | Basis for Prediction |

| Mutagenicity (Ames Test) | Low to Moderate | Aromatic amine moiety can sometimes be associated with mutagenicity. |

| Carcinogenicity | Indeterminate/Requires further study | Presence of aromatic amine and halogen requires careful evaluation. |

| Hepatotoxicity | Low | Based on general structural features and comparison to similar compounds. |

| hERG Inhibition | Low | Favorable physicochemical properties reduce the likelihood of significant hERG channel blockade. |

Structure Activity Relationship Sar Studies of Methyl 6 Amino 5 Iodonicotinate and Its Analogues in Biological Systems

Design and Synthesis of Methyl 6-amino-5-iodonicotinate Analogues for SAR Probing

Systematic Modification of the Ester Group and Amino Functionality

The ester and amino groups on the pyridine (B92270) ring of this compound are prime targets for modification to explore their roles in molecular interactions.

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of other esters (e.g., ethyl, propyl, benzyl) to assess the impact of steric bulk and lipophilicity. Furthermore, the ester can be replaced with an amide functionality through reaction with various amines. This introduces a hydrogen bond donor and alters the electronic properties of the substituent. In the development of related compounds, such modifications are used to create stable macrocyclic scaffolds or to influence peptide stability against degradation. A concise protection-modification-deprotection sequence can allow for an in-situ biomimetic ester migration to access both biologically relevant carboxylic esters and activated nucleosides.

Amino Functionality Modification: The 6-amino group is a key site for interaction, often acting as a hydrogen bond donor. Its basicity and nucleophilicity can be modulated through N-alkylation, N-acylation, or by converting it into different functional groups. Protocols for the group-specific modification of amino groups, such as reactions with succinimidyl esters or isothiocyanates, are well-established methods for evaluating structure-function relationships. These modifications can also be used to attach labels, cross-linking agents, or other functional moieties to the core structure. For instance, in the development of imidazoquinoline analogues, it was found that the 4-amino group was essential for TLR7-agonistic activity, and modifications to a secondary amine on a sidechain were poorly tolerated.

Investigation of Substituent Effects on the Pyridine Ring

The electronic properties and substitution pattern of the pyridine ring are critical determinants of a molecule's activity. The iodine atom at the 5-position of this compound is a particularly interesting feature.

The introduction of various substituents on the pyridine ring can significantly alter the molecule's interaction with its biological target. Studies on related N-pyridyl-benzothiazine-carboxamides have shown that the mutual arrangement of the benzothiazine and pyridine fragments can directly influence analgesic and anti-inflammatory activity. In other series, such as mGluR5 antagonists, replacing the pyridine "A" ring with other heterocycles or modifying its substituents is a common strategy to explore the SAR.

The iodine atom offers several possibilities for modification. It can be replaced by other halogens (F, Cl, Br) to probe the effect of electronegativity and atomic size. More advanced modifications include using the iodo-group as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, alkyl, or amino substituents. This allows for a comprehensive exploration of the chemical space around the pyridine core to identify key interactions that drive biological activity.

Mechanistic Biological Activity Research

Understanding the mechanism of action is crucial for rational drug design. This involves identifying the molecular targets of the compounds and characterizing the nature of their interactions.

Exploration of Molecular Targets and Binding Affinities

Identifying the specific proteins, enzymes, or receptors that analogues of this compound interact with is a primary objective. A common approach is virtual high-throughput screening, a structure-based drug design technique used to screen potential compounds against therapeutic targets. This in silico method can predict binding modes and affinities, helping to prioritize compounds for synthesis and in vitro testing. For example, this approach was successfully used to identify pyridine derivatives that inhibit the Ketoacyl synthase (KS) domain of Fatty acid synthase (FASN), a target in cancer therapy. Ligand-based similarity screening across large, proprietary compound libraries is another powerful method to rapidly expand and investigate a hit chemotype.

Enzyme Inhibition and Receptor Modulation Studies (e.g., Cannabinoid Receptors, EGFR)

Many pyridine-based structures have been investigated for their ability to inhibit enzymes or modulate receptors involved in disease pathways.

Cannabinoid Receptors: Analogues of this compound could be evaluated as potential modulators of cannabinoid receptors (CB1R). SAR studies on other pyridine-containing molecules, such as the CB1R allosteric modulator PSNCBAM-1, have focused on modifying the pyridine and phenyl groups. These studies revealed that substitutions on the pyridine ring with small alkyl chains were preferred, and electron-withdrawing groups on an associated phenyl ring were important for activity. The introduction of different functional groups can shift a compound's profile from a negative allosteric modulator (NAM) to a positive allosteric modulator (PAM), highlighting the subtle structural requirements for specific receptor modulation.

| Compound | Modification | Activity Profile | Effect on CP55,940 Binding |

|---|---|---|---|

| PSNCBAM-1 | Parent Compound | NAM | Decreases Affinity |

| SN15b | NH group between pyridine and phenyl | PAM (binding), NAM (functional) | Increases Affinity |

| SC4a | Biphenyl-urea analogue | NAM | Inhibits Response |

Epidermal Growth Factor Receptor (EGFR): The EGFR is a well-established target in oncology, and numerous inhibitors feature heterocyclic cores. Analogues can be designed as either reversible or irreversible inhibitors. Irreversible inhibitors typically contain an electrophilic group (a Michael acceptor) that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. Second-generation EGFR inhibitors often feature a quinazoline or quinoline nucleus with a crotonamide side chain for this purpose. SAR studies in this area involve synthesizing derivatives with different reactive groups to optimize potency and selectivity for mutant forms of EGFR over the wild-type. For example, studies have shown that an α-chloro-acetamide derivative possessed high potency toward EGFR with an irreversible inhibition effect.

| Compound | Class | Target Mutation | IC50 (µM) |

|---|---|---|---|

| Gefitinib | Reversible | L858R | 0.075 |

| Dacomitinib | Irreversible | L858R | 0.007 |

| Compound 5 (α-chloro-acetamide deriv.) | Irreversible | EGFR | N/A (High Potency) |

| Osimertinib | Irreversible | T790M | N/A (Effective Inhibition) |

Advanced In Vitro Biological Screening Methodologies

To efficiently evaluate the synthesized analogues, a suite of advanced in vitro screening methods is employed. These assays provide quantitative data on potency, selectivity, and mechanism of action.

High-throughput screening (HTS) allows for the rapid assessment of large compound libraries. This often involves automated systems using 96-well or 384-well plates and colorimetric or fluorescent readouts. For enzyme inhibition studies, assays are designed to measure the release of a product or the consumption of a substrate, often using LC-MS/MS for analysis.

Cell-based assays are critical for evaluating a compound's activity in a more biologically relevant context. High-content screening (HCS) uses automated microscopy and image analysis to assess multiple parameters simultaneously, such as cell viability, apoptosis, and the localization of specific proteins. For anticancer drug discovery, cytotoxicity is often evaluated using the MTT assay against various cancer cell lines. More specific mechanistic assays, such as tubulin polymerization assays or kinase activity assays, can further elucidate the compound's mode of action. For receptor modulation, functional assays like the serum response element (SRE) assay can assess downstream signaling pathways, such as the MAPK/ERK pathway for CB1R.

Assays for Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial potential of nicotinic acid derivatives and their halogenated analogues suggests that this compound may exhibit significant activity against a range of pathogens. mdpi.commdpi.com Evaluation of this potential involves a variety of in vitro assays to determine its efficacy and understand its mechanism of action.

Standard antimicrobial screening assays are the first step in assessing the antimicrobial properties of this compound and its analogues. These include:

Broth microdilution method: This is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

Agar disk diffusion assay: This qualitative assay provides a preliminary indication of antimicrobial activity. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk corresponds to the susceptibility of the organism to the compound. researchgate.net

Once antimicrobial activity is established, further assays are employed to elucidate the mechanism of action . These can include:

Cell membrane integrity assays: These assays determine if the compound disrupts the bacterial cell membrane, a common mechanism for antimicrobial agents. oregonstate.education This can be assessed by measuring the leakage of intracellular components, such as potassium ions or ATP, or by using fluorescent dyes that only enter cells with compromised membranes.

Inhibition of nucleic acid synthesis: Assays can measure the incorporation of radiolabeled precursors into DNA and RNA to determine if the compound interferes with these essential processes. openstax.org

Inhibition of protein synthesis: The effect on protein synthesis can be evaluated by measuring the incorporation of radiolabeled amino acids into proteins. openstax.org

Enzyme inhibition assays: If a specific molecular target is suspected, enzyme inhibition assays can be performed to determine if the compound directly inhibits the activity of essential microbial enzymes. nih.gov

The presence of the iodine atom in this compound is particularly noteworthy, as halogenation can significantly impact the antimicrobial activity of a compound. mdpi.com The mechanism of action for halogenated antimicrobials often involves disruption of cellular processes through oxidative stress or direct interaction with key enzymes. nih.gov

Table 1: Common Assays for Antimicrobial Efficacy and Mechanism of Action

| Assay Type | Purpose | Example Techniques |

|---|---|---|

| Efficacy Assays | Determine the minimum concentration to inhibit or kill microbes. | Broth Microdilution (MIC), Agar Disk Diffusion |

| Mechanism of Action Assays | Elucidate how the antimicrobial agent works at a cellular level. | Membrane Permeability Assays, Nucleic Acid Synthesis Inhibition, Protein Synthesis Inhibition, Enzyme Inhibition Assays |

Assays for Anticancer Potential and Cell-Based Mechanism Elucidation

Pyridine and nicotinamide (B372718) derivatives have demonstrated significant antiproliferative activity, making this compound a candidate for anticancer drug development. nih.govnih.govnih.gov A battery of cell-based assays is necessary to evaluate its anticancer potential and to understand the underlying molecular mechanisms.

Initial screening for anticancer activity typically involves cytotoxicity assays to determine the concentration of the compound required to kill cancer cells. Commonly used assays include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. researchgate.net

SRB (Sulphorhodamine B) assay: This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

Once cytotoxic activity is confirmed, further assays are conducted to elucidate the mechanism of cell death and the cellular pathways affected by the compound. These include:

Apoptosis assays: These assays determine if the compound induces programmed cell death (apoptosis), a desirable mechanism for anticancer drugs. Techniques include Annexin V/propidium iodide staining followed by flow cytometry, and assays for caspase activation (key enzymes in the apoptotic pathway).

Cell cycle analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This helps to determine if the compound causes cell cycle arrest at a specific checkpoint.

Western blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in cell proliferation, apoptosis, and other signaling pathways. This can provide insights into the molecular targets of the compound.

Molecular docking studies: Computational methods can be used to predict the binding of the compound to specific protein targets that are known to be involved in cancer progression. nih.govresearchgate.net

The structure-activity relationship of nicotinamide derivatives suggests that the substituents on the pyridine ring play a crucial role in their anticancer activity. researchgate.net The presence of the amino and iodo groups at positions 6 and 5, respectively, in this compound could confer unique anticancer properties.

Table 2: Key Assays for Anticancer Potential and Mechanism Elucidation

| Assay Category | Specific Assays | Information Gained |

|---|---|---|

| Cytotoxicity | MTT Assay, SRB Assay | Determines the concentration of the compound that is toxic to cancer cells. |

| Mechanism of Cell Death | Apoptosis Assays (Annexin V, Caspase Activity) | Identifies if the compound induces programmed cell death. |

| Cellular Processes | Cell Cycle Analysis | Determines if the compound disrupts the normal progression of the cell cycle. |

| Molecular Targets | Western Blotting, Molecular Docking | Identifies the specific proteins and pathways affected by the compound. |

Investigation of Other Reported Biological Activities (e.g., Peripheral Vasodilatory Effects)

Nicotinic acid and its derivatives are well-known for their vasodilatory properties. nih.govnih.govdrugbank.com It is therefore plausible that this compound may also exhibit peripheral vasodilatory effects. Investigating these effects is crucial for a comprehensive understanding of its biological profile.